1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[1-(4-fluorophenyl)ethyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[1-(4-fluorophenyl)ethyl]piperidine-4-carboxamide is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[1-(4-fluorophenyl)ethyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The process often includes the formation of the pyrazole ring, followed by the construction of the pyrimidine ring, and finally, the attachment of the piperidine moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[1-(4-fluorophenyl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations[4][4].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .
Scientific Research Applications
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[1-(4-fluorophenyl)ethyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[1-(4-fluorophenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene]
- 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)imidazole]
- 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)thiadiazole]
Uniqueness
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[1-(4-fluorophenyl)ethyl]piperidine-4-carboxamide is unique due to its combination of pyrazole, pyrimidine, and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]-N-[1-(4-fluorophenyl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN6O/c1-15-14-16(2)30(28-15)21-8-11-25-23(27-21)29-12-9-19(10-13-29)22(31)26-17(3)18-4-6-20(24)7-5-18/h4-8,11,14,17,19H,9-10,12-13H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAZJDTTXFMPJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC=C2)N3CCC(CC3)C(=O)NC(C)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.